molecular formula C₁₀H₈D₄N₂O₃ B1163047 N-(4-Aminobenzoyl-d4)-β-alanine

N-(4-Aminobenzoyl-d4)-β-alanine

Cat. No.: B1163047
M. Wt: 212.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Overview

This compound belongs to the class of deuterated aromatic amino acid derivatives, characterized by selective deuterium incorporation within the benzene ring structure. The compound possesses the molecular formula C₁₀H₈D₄N₂O₃ with a molecular weight of 212.24 daltons, representing a mass increase of 4.03 daltons compared to its non-deuterated analog. The deuterium labeling specifically targets the aromatic ring positions, creating a symmetrical isotopic substitution pattern that maintains the compound's chemical functionality while enabling precise analytical differentiation.

The structural architecture of this compound features a para-aminobenzoyl moiety connected through an amide linkage to a β-alanine residue. The four deuterium atoms are strategically positioned on the benzene ring, replacing hydrogen atoms at the 2, 3, 5, and 6 positions relative to the amino group. This selective deuteration pattern preserves the electronic properties of the aromatic system while providing sufficient mass shift for analytical applications. The compound exhibits characteristic properties of both aromatic amines and carboxylic acids, with the deuterated aromatic ring contributing to enhanced stability under analytical conditions.

Table 1: Molecular Characteristics of this compound

Property Value Reference
Molecular Formula C₁₀H₈D₄N₂O₃
Molecular Weight 212.24 Da
Isotopic Purity >95% (d4)
Appearance Off-White to Pale Yellow Solid
Deuterium Content 4 atoms (aromatic ring)
Storage Temperature -20°C, Inert Atmosphere

The compound demonstrates excellent isotopic purity, with analytical data indicating greater than 95% deuterium incorporation at the four designated positions. Mass distribution analysis reveals minimal presence of partially deuterated species, with the d4 isotopomer comprising 96.37% of the total compound composition. This high isotopic purity ensures reliable performance in analytical applications where precise mass differentiation is critical for accurate quantification.

Historical Context in Stable Isotope Research

The development of deuterated compounds like this compound emerged from fundamental advances in stable isotope chemistry during the 20th century. Harold Urey's discovery of deuterium in 1931 laid the groundwork for isotopic labeling applications, demonstrating that hydrogen isotopes could be incorporated into organic molecules without significantly altering their chemical behavior. This discovery earned Urey the Nobel Prize in Chemistry in 1934 and established the foundation for modern isotopic labeling techniques.

The evolution of deuterium labeling methods has progressed significantly since these early discoveries, with heterogeneous platinum group metal-catalyzed carbon-hydrogen activation emerging as a particularly effective approach for selective deuteration. These methodological advances have enabled the precise incorporation of deuterium atoms into specific molecular positions, allowing researchers to create isotopically labeled compounds with defined substitution patterns. The development of palladium-on-carbon and platinum-on-carbon catalytic systems has been instrumental in achieving site-selective deuteration under mild reaction conditions.

Research in deuterium labeling has expanded to encompass various scientific fields, including mechanistic elucidation of chemical reactions, preparation of functional materials, microanalytical tracers, and pharmaceutical applications. The field has benefited from the recognition that deuterated compounds can serve as powerful tools for understanding molecular behavior, reaction mechanisms, and metabolic pathways. The accessibility of deuterium oxide as a deuterium source has further facilitated the widespread adoption of deuteration techniques in research laboratories worldwide.

The specific development of this compound represents a convergence of these historical advances with contemporary pharmaceutical research needs. The compound's creation reflects the sophisticated understanding of deuteration chemistry that has developed over decades of research, combined with the specific analytical requirements of pharmaceutical metabolite studies. This historical progression demonstrates how fundamental discoveries in isotope chemistry have evolved into practical analytical tools for modern research applications.

Significance as a Deuterated Reference Standard

The primary significance of this compound lies in its function as an internal standard for quantitative mass spectrometry applications. Deuterated internal standards have become indispensable tools in bioanalytical chemistry, providing essential control measures for extraction efficiency, injection variability, and ionization response. The compound's structural similarity to its non-deuterated analog ensures nearly identical chemical behavior while providing sufficient mass differentiation for analytical separation.

In mass spectrometry-based quantification, deuterated internal standards compensate for various sources of analytical variability that can compromise measurement accuracy. The isotopic labeling allows the internal standard to co-elute with the target analyte during chromatographic separation while being distinguished by mass spectrometric detection. This co-elution behavior is crucial for correcting matrix effects, ion suppression phenomena, and instrumental drift that commonly affect quantitative measurements.

Table 2: Analytical Performance Characteristics

Parameter Specification Benefit
Isotopic Purity >95% d4 Minimal interference
Co-elution Behavior Identical to unlabeled analog Matrix effect correction
Mass Shift +4.03 Da Clear analytical separation
Chemical Stability High under analytical conditions Reliable performance
Solubility DMSO, Methanol (Slightly) Analytical compatibility

The compound's utility extends to proteomics research, where it provides insights into peptide absorption and metabolism processes. The deuterated aromatic ring serves as a stable marker that can be tracked through biological systems, enabling researchers to understand bioavailability and utilization patterns of amino acid derivatives. This application is particularly valuable in metabolic studies where precise quantification of specific compounds is essential for understanding biological processes.

The chemical properties of both compounds remain remarkably similar due to the minimal electronic effects of deuterium substitution. The deuterated analog exhibits the same solubility patterns, chemical reactivity, and stability characteristics as the non-deuterated compound. This similarity is essential for its function as an internal standard, ensuring that any analytical variations affecting the target compound will equally affect the deuterated reference.

The biological activity profile of N-(4-Aminobenzoyl)-β-alanine includes antioxidant properties, with demonstrated ability to scavenge reactive oxygen species and inhibit catalase enzyme activity. These biological effects provide protection against oxidative damage and have shown particular relevance in protecting against colitis through inhibition of peroxide production. The deuterated analog, while structurally equivalent, is primarily utilized for analytical purposes rather than biological activity studies.

Connection to Balsalazide Metabolism

This compound's significance in pharmaceutical research stems from its relationship to balsalazide metabolism, where the non-deuterated analog serves as a key metabolic product. Balsalazide disodium undergoes bacterial azoreduction in the colon, cleaving the azo bond to release equimolar quantities of mesalazine (5-aminosalicylic acid) and 4-aminobenzoyl-β-alanine as the carrier moiety. This metabolic pathway represents the intended mechanism of action for balsalazide as a prodrug for inflammatory bowel disease treatment.

The metabolic transformation occurs through the action of colonic bacterial azoreductases, which selectively cleave the azo linkage connecting the active mesalazine portion to the carrier moiety. In vitro studies using colonic simulators have demonstrated that balsalazide degradation proceeds with a half-life of approximately 80.9 minutes in pooled fecal slurry, producing both mesalazine and N-(4-Aminobenzoyl)-β-alanine as primary metabolites. The carrier moiety, including N-(4-Aminobenzoyl)-β-alanine, is only minimally absorbed and remains largely inert within the biological system.

Table 4: Balsalazide Metabolic Pathway Data

Parameter Value Reference
Degradation Half-life 80.9 minutes
Metabolic Mechanism Bacterial azoreduction
Primary Metabolites Mesalazine + N-(4-Aminobenzoyl)-β-alanine
Carrier Absorption Minimal (<1%)
Urinary Recovery 0.20% (parent), 0.22% (5-ASA)

Pharmacokinetic studies have revealed that following oral administration of balsalazide, the metabolic products including N-(4-Aminobenzoyl)-β-alanine and their N-acetylated derivatives can be identified in plasma, urine, and feces. The compound demonstrates extensive plasma protein binding of ≥99%, with urinary recovery remaining below 1% of the administered dose. These characteristics support the intended local action of balsalazide within the colonic environment.

The deuterated analog this compound serves as an essential analytical tool for studying these metabolic processes, enabling precise quantification of the carrier moiety in biological samples. This application is particularly important for understanding the pharmacokinetics of balsalazide and validating the intended localized drug delivery mechanism. The compound's role as a metabolite of a therapeutic agent has established its importance in pharmaceutical research focused on inflammatory bowel disease treatments.

Research applications utilizing this compound extend to investigating the broader aspects of balsalazide therapy, including studies of chemotaxis and reactive oxygen species production in polymorphonuclear leukocytes. The compound's availability as a deuterated standard has facilitated research into lipid peroxidation inhibition in large intestinal mucosa following mesenteric ischemia and reperfusion events. These studies demonstrate the compound's value in understanding both the intended therapeutic effects and potential protective mechanisms of balsalazide-derived metabolites.

Properties

Molecular Formula

C₁₀H₈D₄N₂O₃

Molecular Weight

212.24

Synonyms

3-(4-Aminobenzoyl-d4-amino)propionic Acid;  3-[(4-Aminobenzoyl-d4)amino]propanoic Acid;  p-Amino-N-benzoyl-d4-β-alanine; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-(4-Aminobenzoyl-d4)-β-alanine, differing in substituents, isotopic labeling, or functional groups. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Reference
This compound C₁₀H₈D₄N₂O₃ 224.23 Deutero-4-aminobenzoyl, β-alanine Isotope internal standards
N-(4-Nitrobenzoyl)-β-alanine C₁₀H₁₀N₂O₅ 238.20 Nitrobenzoyl, β-alanine Synthetic intermediate
N-[4-(Acetylamino)benzoyl]-β-alanine C₁₂H₁₄N₂O₄ 250.25 Acetamidobenzoyl, β-alanine Pharmacokinetic studies
N-(4-Hydroxyphenyl)-β-alanine C₉H₁₁NO₃ 181.19 Hydroxybenzoyl, β-alanine Drug scaffold synthesis
N-(Glycine)-sulfonamide (GSS) C₈H₉N₃O₄S 243.24 Glycine, sulfonamide Antiviral molecular docking

Research Findings

  • Hydrazone Derivatives : N-(4-Hydroxyphenyl)-β-alanine derivatives (e.g., hydrazones 7–17) exist as E/Z isomer mixtures in DMSO-d₆, with Z-isomers dominating (NH₂ signals at 4.17 ppm in ¹H NMR) .
  • Molecular Docking : GSS and ASS exhibit binding energies of -6.8 to -7.5 kcal/mol with SARS-CoV-2 spike protein, comparable to sulfadiazine (-7.2 kcal/mol), suggesting shared mechanisms of action .
  • Synthetic Intermediates: N-(4-Nitrobenzoyl)-β-alanine is a key intermediate in synthesizing aminobenzoyl derivatives, with nitro-to-amine reduction yields exceeding 85% under hydrogenation .

Preparation Methods

Method 1: Direct Synthesis from Deuterated Starting Materials

This approach utilizes 4-aminobenzoic acid-d4 as the primary precursor. The synthetic pathway involves:

  • Protection of the Amino Group : The amine group of 4-aminobenzoic acid-d4 is protected using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted side reactions during subsequent steps.

  • Activation of the Carboxylic Acid : The protected acid is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions.

  • Coupling with β-Alanine : The activated acid chloride reacts with β-alanine in the presence of a base such as triethylamine (Et₃N) to form the amide bond.

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA), yielding this compound.

Reaction Conditions :

  • Temperature: 0–25°C (activation), 25–40°C (coupling)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Yield: 60–75% (over four steps).

Table 1: Direct Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
ProtectionBoc₂O, Et₃N, DCM85–90>95
ActivationSOCl₂, reflux95–98>98
Couplingβ-Alanine, Et₃N, THF70–75>90
DeprotectionTFA, DCM90–95>98

Method 2: Post-Synthetic Deuteration via Catalytic Exchange

In this method, non-deuterated N-(4-Aminobenzoyl)-β-alanine undergoes deuterium exchange at the benzoyl ring using deuterium gas (D₂) and a palladium catalyst.

  • Catalytic Deuteration : The parent compound is dissolved in deuterated methanol (CD₃OD) and exposed to D₂ gas under 3–5 bar pressure in the presence of 10% Pd/C at 50–60°C.

  • Isolation : The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure.

  • Purification : The crude product is recrystallized from a deuterated solvent (e.g., D₂O/CD₃OD) to enhance isotopic enrichment.

Key Parameters :

  • Reaction Time: 24–48 hours

  • Deuterium Incorporation: >95% (confirmed by ¹H NMR)

  • Yield: 50–65% after purification.

Table 2: Catalytic Deuteration Optimization

ParameterRange TestedOptimal Value
Temperature (°C)40–8060
Pressure (bar)1–105
Catalyst Loading5–15% Pd/C10%
SolventCD₃OD, DMF-d₇CD₃OD

Industrial-Scale Production Considerations

Scalability of Direct Synthesis

Industrial production prioritizes cost-effectiveness and safety. Key adaptations include:

  • Continuous Flow Reactors : Replace batch processes for acid activation and coupling, reducing reaction times by 40%.

  • In Situ Deuterium Incorporation : Use deuterated reagents (e.g., D₂O in protection steps) to minimize post-synthetic steps.

Challenges in Catalytic Deuteration

  • Catalyst Recycling : Palladium catalysts degrade after 3–5 cycles, necessitating fresh batches for consistent deuteration.

  • Byproduct Formation : Over-deuteration at non-target sites (e.g., β-alanine backbone) occurs at temperatures >70°C, requiring precise control.

Table 3: Industrial vs. Laboratory Methods

AspectLaboratory MethodIndustrial Method
Scale1–100 g1–100 kg
Reaction Time48–72 hours24–48 hours
Cost per Gram$150–$200$50–$75
Purity>98%>95%

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : Employ C₁₈ columns with a gradient of acetonitrile/D₂O (0.1% TFA) to isolate the deuterated compound.

  • Ion-Exchange Chromatography : Removes residual non-deuterated impurities using Dowex® 50WX8 resin.

Spectroscopic Confirmation

  • ¹H NMR : Absence of proton signals at 7.2–7.8 ppm (benzoyl ring) confirms deuteration.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z = 212.22 (calc. for C₁₀H₈D₄N₂O₃) .

Q & A

Q. What computational approaches predict structure-activity relationships (SAR) for deuterated analogs like this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to assess deuterium’s impact on electronic properties (e.g., charge distribution at the benzoyl group). Molecular dynamics (MD) simulations can model interactions with target proteins, comparing binding free energies (ΔG) between deuterated and non-deuterated forms. Validate predictions with experimental SAR data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.